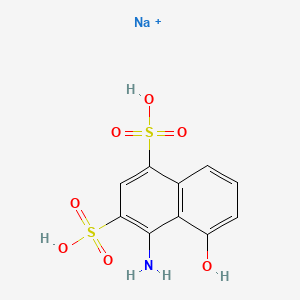
Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid: is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to form stable salts, making it valuable in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration, reduction, and further sulfonation. The process can be summarized as follows:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated using a mixture of nitric and sulfuric acids to form 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: The nitro compound is reduced using iron powder and ammonium hydroxide to yield 1-amino-3,6,8-naphthalenetrisulfonic acid.
Sulfonation: Finally, the amino compound undergoes further sulfonation to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:
Sulfonation: Large-scale sulfonation of naphthalene using fuming sulfuric acid.
Nitration: Controlled nitration using a mixture of nitric and sulfuric acids.
Reduction: Reduction of the nitro compound using iron powder and ammonium hydroxide.
Sulfonation: Final sulfonation to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium hydroxide are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a precursor for various chemical reactions in organic synthesis.
Biology:
- Utilized in biochemical assays and research involving enzyme reactions.
Medicine:
- Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
Mechanism of Action
The mechanism of action of Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid involves its ability to participate in various chemical reactions due to the presence of amino and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in a wide range of applications .
Comparison with Similar Compounds
1-Amino-8-naphthol-3,6-disulfonic acid: Similar structure but different substitution pattern.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Similar functional groups but different sulfonation positions.
5-Sulfoisophthalic acid sodium salt: Different core structure but similar sulfonic acid groups.
Uniqueness: Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H9NNaO7S2+ |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1 |
InChI Key |
JOVLEOXYYWEEEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















